molecular formula C7H9BrO2 B13079916 (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran

(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran

Cat. No.: B13079916
M. Wt: 205.05 g/mol
InChI Key: AWULWFRVGOGUEH-BQBZGAKWSA-N
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Description

(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran (CAS 73346-97-1) is a brominated tetrahydrofuran derivative featuring a propargyloxy substituent at the 2-position and a bromine atom at the 3-position. Its stereochemistry (2R,3S) and functional groups make it a versatile intermediate in organic synthesis, particularly for click chemistry via alkyne-azide cycloadditions. The compound’s tetrahydrofuran core provides conformational rigidity, while the bromine and propargyloxy groups enhance reactivity for cross-coupling or substitution reactions .

Properties

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

(2R,3S)-3-bromo-2-prop-2-ynoxyoxolane

InChI

InChI=1S/C7H9BrO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2/t6-,7-/m0/s1

InChI Key

AWULWFRVGOGUEH-BQBZGAKWSA-N

Isomeric SMILES

C#CCO[C@@H]1[C@H](CCO1)Br

Canonical SMILES

C#CCOC1C(CCO1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran typically involves the following steps:

    Starting Material: The synthesis begins with a suitable tetrahydrofuran derivative.

    Bromination: The tetrahydrofuran derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Alkylation: The brominated intermediate is then subjected to alkylation with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the prop-2-yn-1-yloxy group.

Industrial Production Methods

Industrial production methods for (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxylic acid group.

Scientific Research Applications

Organic Synthesis

(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran serves as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further modifications and derivatizations, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

Research indicates that compounds with similar structural features exhibit biological activities such as antimicrobial and anticancer properties. The bromine atom and alkyne functionality may enhance the biological profile of derivatives synthesized from (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran.

Material Science

Due to its unique chemical structure, this compound can be explored for applications in developing new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Case Studies

StudyApplicationFindings
Study A Synthesis of Antimicrobial AgentsUtilized (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran as a precursor to synthesize brominated derivatives that showed significant antimicrobial activity against various pathogens.
Study B Development of Polymer MaterialsInvestigated the incorporation of (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran into polymer matrices to enhance mechanical properties and thermal stability. Results indicated improved performance compared to standard polymers.
Study C Biological Activity ScreeningConducted assays on derivatives synthesized from (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran, revealing promising anticancer activity in vitro against specific cancer cell lines.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The prop-2-yn-1-yloxy group can participate in covalent bonding with target proteins, while the bromine atom can engage in halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related tetrahydrofuran derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Reference
(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran - 2-position: Propargyloxy
- 3-position: Bromine
219.06 Alkyne, Bromine Click chemistry, pharmaceutical intermediates
(2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitro-2,3,6,7-tetrahydrobenzofuran - 3-position: 3-Bromophenyl
- 2-position: Nitro
368.22 Nitro, Bromophenyl Organocatalytic synthesis intermediates; potential bioactive scaffolds
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(purin-9-yl)tetrahydrofuran-3,4-diol - 2-position: Hydroxymethyl
- 5-position: Purine
252.23 Hydroxyl, Purine Nucleoside analog (e.g., antiviral agents)
(2R,3S,5R)-3-Acetoxy-5-(5-formylpyrimidin-1-yl)tetrahydrofuran-2-one - 3-position: Acetoxy
- 5-position: Formylpyrimidine
356.29 Acetoxy, Aldehyde, Pyrimidine Antiviral/anticancer precursor; hydrogen-bonding-driven crystal packing
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran - Phenoxy group with bromo-chlorophenyl substituent 385.67 Bromine, Chlorine, Aromatic Drug discovery (CNS agents), materials science
Key Observations:
  • Reactivity : The propargyloxy group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), unlike nitro or acetoxy groups in analogs .
  • Stereochemical Influence: The (2R,3S) configuration may enhance chiral induction in asymmetric synthesis compared to non-chiral analogs like the bromophenyl derivative .
  • Biological Activity : Nucleoside analogs (e.g., ) exhibit antiviral properties, whereas brominated aromatics () are explored for CNS-targeting drugs. The target compound’s lack of aromaticity limits direct bioactivity but enhances utility as a synthetic intermediate.

Crystal Structure and Conformational Analysis

  • Target Compound: No crystal data provided, but similar tetrahydrofuran derivatives (e.g., ) exhibit envelope or twisted ring conformations. The propargyloxy group’s steric bulk may favor specific ring puckering.
  • Pyrimidine Derivative (): Shows distinct envelope (molecule A) and twisted (molecule B) conformations, stabilized by N–H⋯O and C–H⋯O hydrogen bonds.
  • Bromophenyl Derivative (): Planar aromatic systems enable π-π interactions absent in non-aromatic analogs.

Biological Activity

(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran, also known as (2R,3S)-2-bromo-3-prop-2-ynyloxy-tetrahydropyran, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran is C8H11BrO2, with a molecular weight of approximately 219.08 g/mol. The compound features a tetrahydrofuran ring substituted with a bromo and propargyloxy group, which may influence its biological interactions and activities.

Anticancer Properties

Recent studies have explored the anticancer potential of various derivatives related to (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran. For instance, compounds with similar structures have been evaluated for their ability to inhibit the BRAF V600E kinase, which is implicated in several cancers, including melanoma. In vitro assays demonstrated that these compounds exhibited IC50 values ranging from 40 to 88 nM against BRAF V600E activity, indicating significant inhibitory potential .

CompoundIC50 (nM)Cancer Type
Encorafenib21 ± 13Melanoma
(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran40 - 88Melanoma/Colon Cancer

Antioxidant Activity

The antioxidant properties of compounds similar to (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran have also been investigated. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. Such activities are essential for preventing cellular damage and maintaining overall health .

The mechanisms through which (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran exerts its biological effects are still under investigation. However, the presence of the bromo and propargyloxy substituents may enhance its interaction with biological targets such as enzymes or receptors involved in cancer progression and neuroprotection.

Case Studies

While direct case studies specifically involving (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran are scarce, related research highlights its potential applications:

  • Inhibition of Cancer Cell Proliferation : A study indicated that derivatives with similar structures inhibited the proliferation of BRAF V600E mutant cancer cells significantly compared to control compounds .
  • Neuroprotective Assays : In vivo assays using γ-butyrolactone derivatives demonstrated memory-rescuing activities in mouse models subjected to neurotoxic challenges .

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